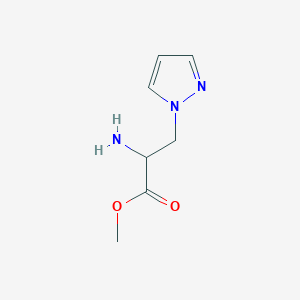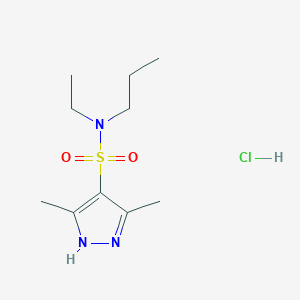
2-氨基-3-(1H-吡唑-1-基)丙酸甲酯
描述
“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C7H11N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . More specific synthesis methods for similar compounds can be found in various scientific literature .Molecular Structure Analysis
The molecular structure of “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” consists of a pyrazole ring attached to a propanoate group . The exact mass of the molecule is 169.085126602 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” has a molecular weight of 169.18 g/mol, a topological polar surface area of 70.1 Ų, and a complexity of 174 . It also has one hydrogen bond donor count and four hydrogen bond acceptor counts .科学研究应用
缓蚀
2-氨基-3-(1H-吡唑-1-基)丙酸甲酯衍生物已被研究其作为缓蚀剂的有效性。具体来说,某些衍生物已证明对钢的腐蚀具有显着的抑制作用,特别是在盐酸环境中。研究已使用电化学技术和失重测量来确定化合物的保护效果,一些衍生物在低浓度下实现了超过 95% 的保护。保护机制主要是通过极化和电荷转移的阴极抑制 (Missoum 等人,2013)。
化学合成中的催化
该化合物也已被合成作为一组多齿配体的组成部分。这些配体与铜 (II) 络合后,表现出催化性能,特别是在邻苯二酚催化氧化为醌的过程中。这表明在各种氧化反应中,铜络合物用作催化剂的潜在应用 (Boussalah 等人,2009)。
嘧啶和异恶唑衍生物的合成
2-氨基-3-(1H-吡唑-1-基)丙酸甲酯已用于合成多种嘧啶和异恶唑衍生物。由于其与谷氨酸等生物活性分子的结构相似性,这些衍生物在开发新药和农用化学品中具有潜在应用 (Flores 等人,2013),(Flores 等人,2014)。
结构和生物活性研究
研究还集中在 2-氨基-3-(1H-吡唑-1-基)丙酸甲酯衍生物的结构性质上,探索它们的氢键模式和晶体结构。这些研究对于理解这些化合物的分子相互作用和潜在的生物活性至关重要 (Portilla 等人,2007)。
潜在的药理学应用
虽然避免具体提及药物使用和剂量,但值得注意的是,2-氨基-3-(1H-吡唑-1-基)丙酸甲酯的衍生物已被探索用于潜在的药理学应用。这些包括合成具有潜在抗肿瘤、抗真菌和抗菌特性的化合物。在这些衍生物中识别药效基团位点是开发新治疗剂的重要一步 (Titi 等人,2020)。
安全和危害
作用机制
Target of Action
Similar compounds with a pyrazole core have been found to interact with various biological targets . For instance, some pyrazole derivatives have been reported to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
These compounds often bind with high affinity to their targets, resulting in changes to the target’s function .
Biochemical Pathways
Given the potential inhibition of nampt, it’s possible that this compound could impact the nad+ salvage pathway .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
生化分析
Biochemical Properties
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function .
Cellular Effects
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in cellular function and overall biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, potentially leading to changes in cellular function and health.
Transport and Distribution
The transport and distribution of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these processes is essential for determining the compound’s efficacy and potential side effects.
Subcellular Localization
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its overall impact on cell health.
属性
IUPAC Name |
methyl 2-amino-3-pyrazol-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKIBRUHOBWZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)


![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)



